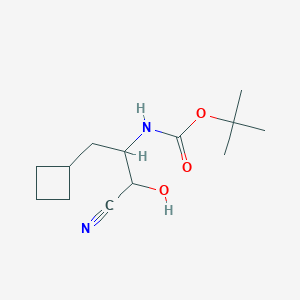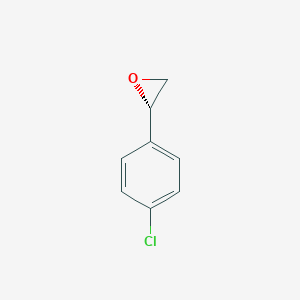
(R)-4-Chlorostyrene oxide
Übersicht
Beschreibung
(R)-4-Chlorostyrene oxide is a chiral epoxide derivative of styrene, where the chlorine atom is substituted at the para position of the phenyl ring. While the provided papers do not directly discuss (R)-4-chlorostyrene oxide, they provide insights into related compounds and their properties, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of chiral styrene oxides, such as (R)-3-chlorostyrene oxide, can be achieved through various methods, including asymmetric epoxidation and hydrolytic kinetic resolution sequences . A practical synthesis starting from commercially available precursors, such as 3-chloroethylbenzene, has been reported, which involves enzymatic resolution steps to achieve high enantiomeric excess . These methods could potentially be adapted for the synthesis of (R)-4-chlorostyrene oxide.
Molecular Structure Analysis
The molecular structure of styrene oxides is characterized by the presence of a three-membered epoxide ring, which is highly strained and reactive. The molecular structure and vibrational spectrum of 4-chlorostyrene, a related compound, have been investigated using various spectroscopic and computational methods, revealing a planar or nearly planar geometry in solution and solid state . This information can be useful in predicting the structure of (R)-4-chlorostyrene oxide.
Chemical Reactions Analysis
Styrene oxides are known to undergo ring-opening reactions, which can be catalyzed by various metal complexes. For instance, chromium(III) tetraphenylporphyrin chloride has been shown to catalyze the ring-opening of styrene oxide, leading to various products including poly(styrene oxide) and styrene carbonate . The stereochemical outcomes of these reactions have been studied, providing insights into the reactivity of the epoxide group in such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of styrene oxides are influenced by the presence of the epoxide ring and the substituents on the phenyl ring. For example, the vibrational spectrum of 4-chlorostyrene has been thoroughly analyzed, which can shed light on the vibrational properties of (R)-4-chlorostyrene oxide . Additionally, the binding affinity of hydroxylated chlorostyrene metabolites to proteins such as transthyretin has been studied, indicating potential interactions of (R)-4-chlorostyrene oxide with biological molecules .
Wissenschaftliche Forschungsanwendungen
Production of Enantiopure Chiral Epoxides
- Scientific Field : Biotechnology and Organic Synthesis .
- Application Summary : “®-4-Chlorostyrene oxide” can be produced using a group of highly selective enzymes known as styrene monooxygenases. These enzymes are capable of catalyzing the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity .
- Methods of Application : Two-component recombinant styrene monooxygenase (SMO) from Marinobacterium litorale is expressed as a fused protein (StyAL2StyB) in Escherichia coli BL21 (DE3). By high cell density fermentation, a significant amount of biomass with overexpressed SMO is produced .
- Results or Outcomes : SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity. It remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95–99% ee). Optically pure (S)-4-chlorostyrene oxide was prepared by whole-cell SMO .
Polyelectrolytes for Environmental, Agricultural, and Medical Applications
- Scientific Field : Environmental Science, Agriculture, and Medicine .
- Application Summary : Polyelectrolytes (PELs), which are macromolecules containing ionizable or ionic groups, have attracted significant interest due to their varied behaviors across different pH ranges, ionic strengths, and concentrations. They have a wide range of applications in various fields, including agriculture, environmental science, and medicine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Eigenschaften
IUPAC Name |
(2R)-2-(4-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Chlorostyrene oxide | |
CAS RN |
21019-51-2 | |
| Record name | 4-Chlorostyrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-chlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSTYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
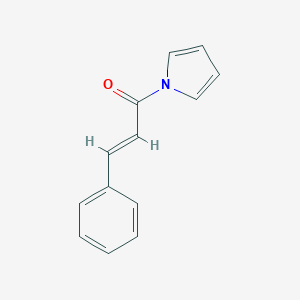

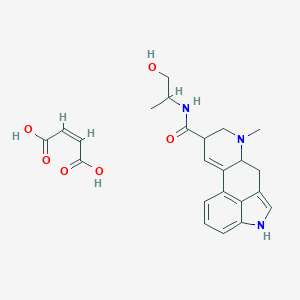
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
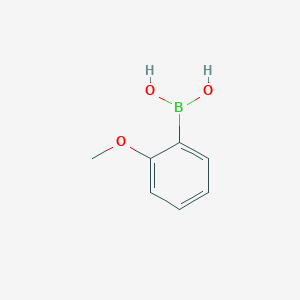
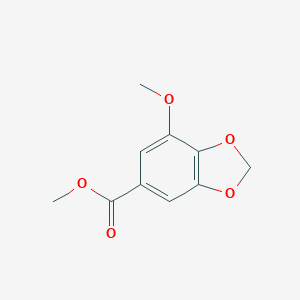
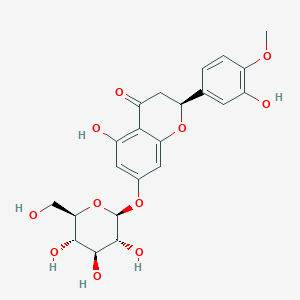
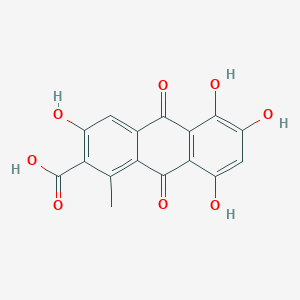
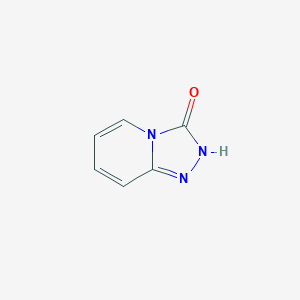
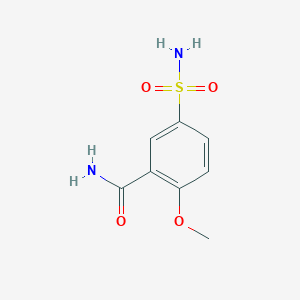
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
